JPH203 - 1037592-40-7

JPH203

Catalog Number: EVT-270856
CAS Number: 1037592-40-7
Molecular Formula: C23H19Cl2N3O4
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JPH203, also known as KYT-0353 or Nanvuranlat (Unii-cedo9qxyzk), is a synthetic tyrosine analog developed as an anti-cancer drug. [] It functions as a selective, competitive inhibitor of L-type amino acid transporter 1 (LAT1). [, , , , , , ] LAT1, a sodium-independent neutral amino acid transporter, plays a critical role in the uptake of essential amino acids, particularly large neutral amino acids, into cells. [, ] As cancer cells exhibit increased demand for amino acids to support rapid growth and proliferation, LAT1 is often overexpressed in various cancer types. [, , , , , ] JPH203 exploits this characteristic by selectively targeting LAT1 in cancer cells, effectively depriving them of essential nutrients and inhibiting their growth. [, , , , , , , ] In preclinical studies, JPH203 has shown promising anticancer effects both in vitro and in vivo. [, , , , , , , , ]

Synthesis Analysis

The specific details regarding the synthesis of JPH203 are not extensively elaborated upon in the provided papers. One paper mentions that JPH203 is a "synthetic tyrosine analog," implying that the synthesis process likely involves modifications to the tyrosine molecule. [] Further information regarding the specific steps, reagents, and conditions involved in the synthesis process would require consultation with the original research publications or patents related to JPH203.

Chemical Reactions Analysis

The main chemical reaction associated with JPH203 in the provided papers is its Phase II metabolism to produce N-acetyl-JPH203 (NAc-JPH203). [] This biotransformation is primarily mediated by N-acetyl transferase 2 (NAT2). [] While the papers provide information regarding the metabolic pathway of JPH203, they do not delve into detailed analysis of other potential chemical reactions involving JPH203. This information might be available in specialized chemistry publications or databases dedicated to chemical reactions.

Mechanism of Action

JPH203 acts as a competitive inhibitor of LAT1, binding to the transporter's substrate-binding pocket and preventing the uptake of essential amino acids. [, , , , , , , ] This binding is highly specific and does not affect other amino acid transporters. [, , , , , ] The amino-phenylbenzoxazol moiety of JPH203 plays a crucial role in this interaction, pushing against transmembrane helix 3 (TM3), bending TM10, and locking the transporter in the outward-facing conformation. [] This effectively blocks the transport of large neutral amino acids, including leucine, isoleucine, valine, methionine, phenylalanine, tyrosine, tryptophan, and histidine. [, ] By depriving cancer cells of these essential nutrients, JPH203 disrupts their metabolic processes, leading to inhibition of mTORC1 signaling, cell cycle arrest, and ultimately apoptosis. [, , , , , , , , , ]

Applications
  • Cancer Research: JPH203 has been extensively studied for its anti-cancer effects in various cancer types, including breast cancer, [, ] colorectal cancer, [] esophageal cancer, [] gastric cancer, [] oral cancer, [] osteosarcoma, [] prostate cancer, [, ] cholangiocarcinoma, [] bladder cancer, [] medulloblastoma, [, ] pancreatic ductal adenocarcinoma, [] and biliary tract cancer. [, ] In both in vitro and in vivo models, JPH203 demonstrated significant inhibition of cancer cell proliferation, migration, invasion, and tumor growth. [, , , , , , , , , , , , , , , , ]
  • Allergic Inflammation Research: Studies have shown that JPH203 can suppress T cell-mediated allergic inflammation in various organs, including the skin, lungs, and nose. [, , , ] In mice models, JPH203 treatment significantly reduced allergic skin inflammation, bronchial hyperresponsiveness, and nasal hyperresponsiveness. [, , , ] These findings suggest a potential therapeutic application of JPH203 in treating allergic diseases.
  • Osteoarthritis Research: JPH203 has been incorporated into bilirubin/JPH203 self-assembled nanoparticles conjugated with immunoglobulin G (IgG/BRJ) for potential osteoarthritis therapy. [] These nanoparticles are designed to target M1 macrophages in the synovial cavities and deliver BR and JPH203 to suppress inflammation and promote cartilage protection. []
  • Chemotherapy-Induced Neuropathic Pain Research: Preliminary research indicates that JPH203 may alleviate chemotherapy-induced neuropathic pain. [] This suggests a potential application of JPH203 in managing this debilitating side effect of chemotherapy.
  • Methylmercury Toxicity Research: Studies have shown that JPH203 can protect against methylmercury-induced cytotoxicity, particularly in dorsal root ganglion neurons. [] This finding highlights the potential of JPH203 in mitigating methylmercury toxicity.
Future Directions
  • Clinical Development: While JPH203 has completed Phase I clinical trials in patients with advanced solid tumors, further clinical investigation is necessary to fully assess its safety, efficacy, and optimal dosing regimens in various cancer types. [, ]
  • Combination Therapies: Exploring the synergistic potential of JPH203 with other anticancer agents, such as cell cycle inhibitors, chemotherapy drugs, or immune checkpoint inhibitors, could lead to more effective treatment strategies. [, ]
  • LAT1-Targeted Drug Delivery: Investigating the use of JPH203 as a carrier for targeted drug delivery to LAT1-overexpressing cells, especially in the context of brain diseases, could expand its therapeutic applications. []
  • Understanding Resistance Mechanisms: Identifying mechanisms of resistance to JPH203 and developing strategies to overcome such resistance will be crucial for maximizing its therapeutic benefits. []
  • Exploring Non-Cancer Applications: Further research is needed to confirm the therapeutic potential of JPH203 in non-cancer conditions like allergic diseases, osteoarthritis, chemotherapy-induced neuropathic pain, and methylmercury toxicity. [, , , , , , ]

N-acetyl-JPH203 (NAc-JPH203)

  • Compound Description: N-acetyl-JPH203 is the primary metabolite of JPH203, generated via phase II metabolism. It exhibits reduced activity compared to JPH203. In rats, NAc-JPH203 is primarily eliminated through biliary excretion with the involvement of the transporter Mrp2. [, ]
  • Relevance: NAc-JPH203 is a key metabolite of JPH203 and understanding its formation and elimination is crucial for understanding the pharmacokinetics of JPH203. Additionally, N-acetylation by NAT2 can significantly impact the efficacy and safety of JPH203 treatment. [, , ]

2-Amino-2-norbornanecarboxylic acid (BCH)

  • Compound Description: BCH is a non-selective inhibitor of L-type amino acid transporters (LATs), including LAT1 and LAT2. It competes with JPH203 for binding to LAT1 but exhibits lower potency and selectivity compared to JPH203. [, , , , , ]
  • Relevance: BCH serves as a valuable tool to investigate the effects of general LAT inhibition and compare them with the specific inhibition of LAT1 by JPH203. This comparison helps to elucidate the specific role of LAT1 in various biological processes. [, , , , , ]

JG336

  • Compound Description: JG336 is a derivative of JPH203 with an additional methoxy group. This modification enhances its inhibitory potency against LAT1 compared to JPH203. []
  • Relevance: JG336 highlights the potential for structural modifications of JPH203 to improve its potency as an LAT1 inhibitor. The enhanced inhibitory effect of JG336 compared to JPH203 emphasizes the importance of specific structural features for potent LAT1 inhibition. []

JX009

  • Compound Description: JX009 is a potent inhibitor of System L amino acid transporters, including LAT1 and LAT2. It demonstrates greater efficacy in inhibiting leucine uptake in trophoblasts compared to both JPH203 and JG336. []
  • Relevance: JX009, while not as selective as JPH203, highlights the importance of System L transporters, particularly LAT1 and LAT2, in amino acid transport across the placenta. Its higher potency in inhibiting leucine uptake compared to JPH203 and JG336 makes it a valuable tool for studying placental amino acid transport. []

5. OKY034* Compound Description: OKY034 is another selective LAT1 inhibitor with reported anticancer activity. []* Relevance: Similar to JPH203, OKY034 targets LAT1 and exhibits anticancer properties, suggesting a common mechanism of action through LAT1 inhibition. This highlights the potential of targeting LAT1 for cancer therapy. []

[¹⁴C] Leucine and [¹³C₆, ¹⁵N]-L-Leucine

  • Compound Description: Both are radiolabeled forms of leucine, an essential amino acid and a known substrate of LAT1. These radiolabeled variants are utilized in transport assays to study and quantify LAT1 activity. [, , , ]
  • Relevance: These compounds are essential tools for investigating the functional activity of LAT1, allowing researchers to quantify the transport activity of LAT1 and assess the inhibitory potency of compounds like JPH203. [, , , ]

Cell-permeable leucine derivative

  • Compound Description: While the specific derivative is not named in the provided abstracts, it refers to a modified form of leucine capable of penetrating cell membranes. This derivative is used to study the impact of increased intracellular leucine levels. []
  • Relevance: This compound helps to delineate the downstream effects of LAT1 inhibition by JPH203. The ability of the leucine derivative to reverse the inhibitory effect of JPH203 on cancer stem cell activity confirms that LAT1-mediated leucine uptake plays a significant role in this process. []

Properties

CAS Number

1037592-40-7

Product Name

JPH203

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid

Molecular Formula

C23H19Cl2N3O4

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1

InChI Key

XNRZJPQTMQZBCE-SFHVURJKSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N

Solubility

Slightly soluble in DMSO (50mg/mL), not soluble in water. Soluble in 5% hydrochloride

Synonyms

2-amino-3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid
3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)-2-aminopropanoic acid
JPH203
KYT 0353
KYT-0353
KYT0353

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.